molecular formula C9H8F2O2 B6329299 Methyl2,5-difluoro-3-methylbenzoate CAS No. 952479-99-1

Methyl2,5-difluoro-3-methylbenzoate

Cat. No. B6329299
CAS RN: 952479-99-1
M. Wt: 186.15 g/mol
InChI Key: PEINXYFJYNQXAU-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-3-methylbenzoate is an organic compound with the CAS Number: 952479-99-1 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl 2,5-difluoro-3-methylbenzoate . It is primarily used for research and development .


Molecular Structure Analysis

The InChI code for Methyl 2,5-difluoro-3-methylbenzoate is 1S/C9H8F2O2/c1-5-3-6 (10)4-7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 2,5-difluoro-3-methylbenzoate has a molecular weight of 186.16 .

Scientific Research Applications

Health Aspects of Methyl Paraben

Methyl paraben is a methyl ester of p-hydroxybenzoic acid, extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. It's demonstrated to be practically non-toxic and non-irritating in populations with normal skin. Methyl paraben is fully absorbed through the skin and gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted without evidence of accumulation. It's not carcinogenic, mutagenic, teratogenic, or embryotoxic. However, it may cause contact dermatitis in some individuals upon cutaneous exposure (Soni, Taylor, Greenberg, & Burdock, 2002).

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, including methylparaben, are widely used as preservatives and are considered emerging contaminants. Despite treatments that effectively remove them from wastewater, they are ubiquitous in surface water and sediments due to continuous environmental introduction. The chlorination of parabens, forming chlorinated by-products, poses additional environmental and potential health risks. Further studies are required to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Paraben Esters and Potential Human Health Risks

Recent studies have raised concerns about the endocrine toxicity of paraben esters, their absorption, metabolism, and the potential for human exposure through use of bodycare cosmetics. The detection of intact paraben esters in human tissues underscores the importance of evaluating their impact on health, particularly regarding breast cancer, reproductive functions, and melanoma, given their estrogenic and genotoxic activities (Darbre & Harvey, 2008).

Future Directions

While specific future directions for Methyl 2,5-difluoro-3-methylbenzoate are not mentioned, research in the field of difluoromethylation is advancing. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

properties

IUPAC Name

methyl 2,5-difluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINXYFJYNQXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-difluoro-3-methylbenzoate

Synthesis routes and methods

Procedure details

To a solution of (E3) (1.0 eq.) in dry DCM (0.4 M) at 0° C. was added nitrosonium tetrafluoroborate (1.3 eq.) portionwise. After 1 h at 0° C. dry dichlorobenzene (120 eq.) was added and the reaction was slowly heated to 160° C. while DCM was distilled off. After 3 hrs, the mixture was cooled to RT, EtOAc was added and the organic phase was washed with brine (2×). After drying over MgSO4, the solvents were removed under reduced pressure. The crude was purified by flash chromatography using 1-10% EtOAc/petroleum ether to yield (E4) as a yellow oil. 1H NMR (400 MHz, CDCl3, 300K) δ 7.42 (1H, m), 7.06 (1H, m), 3.92 (3H, s), 2.30 (3H, d, J=2.3 Hz).
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